molecular formula C12H20N2O B3138459 N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine CAS No. 457098-40-7

N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine

Cat. No. B3138459
CAS RN: 457098-40-7
M. Wt: 208.3 g/mol
InChI Key: FBOCALVFRHALTF-UHFFFAOYSA-N
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Description

“N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine” is a chemical compound with the molecular formula C12H20N2O and a molecular weight of 208.3 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O/c1-10-9-11(13)5-6-12(10)15-8-4-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3 . This indicates that the compound has a phenol group (2-Amino-4-methylphenoxy), a propyl group, and a dimethylamine group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 208.3 and should be stored at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Synthesis of Mixed-Valence Oxovanadium Complexes : Research demonstrates the utility of N,N-dimethylamino derivatives in the synthesis of dinuclear oxovanadates, showcasing their role in forming complexes with potential applications in catalysis and materials science (Mondal et al., 2005).

Material Science

  • Development of Metal Complexes for Material Applications : Studies highlight the use of amino and dimethylamino derivatives in creating metal complexes that exhibit unique structural and electronic properties. These complexes are investigated for their potential applications in material science, including their magnetic and photophysical properties (Banerjee et al., 2009).

Biological Applications

  • Antifungal and Antimicrobial Properties : Polycarbodiimides modified with dimethylamine groups have been studied for their antifungal and antimicrobial properties, offering potential applications in biomedical and healthcare fields (De Silva et al., 2021).

Photodynamic Therapy

  • Photosensitizers for Cancer Treatment : Zinc phthalocyanines substituted with dimethylamino derivatives have been synthesized and characterized for their photophysical and photochemical properties. Such compounds show promise as photosensitizers in photodynamic therapy for cancer treatment, highlighting the role of N,N-dimethylamino derivatives in developing therapeutic agents (Pişkin et al., 2020).

Chemical Activation and Surface Chemistry

  • Surface Activation for Bioconjugation : Studies on the activation mechanisms of polymers with N,N-dimethylamino groups reveal insights into surface chemistry applications. These findings are crucial for developing biochips and biosensors, where surface activation plays a pivotal role in biomolecule immobilization (Wang et al., 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins or other biological molecules .

Safety and Hazards

The safety information available indicates that this compound may be an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.

Future Directions

The future directions for the use of this compound are not specified in the available resources. Given its use in proteomics research , it may have potential applications in the study of protein interactions and functions.

properties

IUPAC Name

2-[3-(dimethylamino)propoxy]-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10-5-6-12(11(13)9-10)15-8-4-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOCALVFRHALTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of [2-(3-dimethylamino-propoxy)-5-methyl-phenyl]-carbamic acid tert-butyl ester (617 mg, 2.0 mmol) in 5 mL of dioxane was added hydrochloric acid (2 mL; 4N in dioxane). After stirring for 12 hours, the reaction was diluted with 20 mL of 1N hydrochloric acid and washed with ethyl acetate (2×30 mL). The aqueous layer was basified with 10% aqueous sodium carbonate (50 mL) and extracted with ethyl acetate (3×50 mL). The ethyl acetate was washed with brine (1×30 mL), there dried (MgSO4), and filtered. The filtered solution was concentrated under reduced to yield the corresponding aniline.
Name
[2-(3-dimethylamino-propoxy)-5-methyl-phenyl]-carbamic acid tert-butyl ester
Quantity
617 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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